4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
Description
The compound 4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole features a pyrazole core substituted at position 4 with a methyl group. At position 1, the nitrogen is functionalized with an azetidin-3-ylmethyl group, which is further substituted by a 3-(trifluoromethoxy)benzoyl moiety.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-11-6-20-22(7-11)10-12-8-21(9-12)15(23)13-3-2-4-14(5-13)24-16(17,18)19/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWCSPWBKJRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the context of sm coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Compounds involved in sm coupling reactions participate in electronically divergent processes with the metal catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Pyrazole Hybrids ()
Compounds such as 4-(phenoxymethyl)-1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole (BG13967) (C₂₀H₁₇F₃N₄O₃) share the azetidine and trifluoromethoxybenzoyl motifs but replace the pyrazole core with a triazole. Key differences include:
- Core Heterocycle : Triazoles (three nitrogen atoms) vs. pyrazoles (two nitrogen atoms). Triazoles may exhibit stronger dipole interactions but reduced lipophilicity.
- Substituents: BG13967 includes a phenoxymethyl group, which could enhance solubility but reduce membrane permeability compared to the methyl group in the target compound .
- Synthesis : Both classes employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), with yields ~60% for triazole hybrids .
Table 1: Triazole-Pyrazole Hybrid Comparison
*Estimated based on structural analysis.
Pyrrolone Derivatives ()
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one (23) (C₂₂H₂₁F₃NO₅) shares the trifluoromethoxyphenyl group but features a pyrrolone core. Key distinctions:
Azetidine-Containing Pyrazoles ()
4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole (C₂₁H₂₁FN₄O₂) shares the azetidinylmethyl-pyrazole scaffold but substitutes the benzoyl group with a fluoro-methoxyphenoxy moiety.
Kinase-Targeting Compounds ()
The 4-anilinoquinazoline series (e.g., 3-(2-aminoquinazolin-6-yl)-4-methyl-1-[3-(trifluoromethyl)phenyl]pyridine-2(1H)-one) shares the trifluoromethyl group but employs a quinazoline core.
- Binding Interactions : Quinazolines often target ATP-binding pockets in kinases. The pyrazole-azetidine scaffold in the target compound may offer alternative binding modes due to its smaller size and rigidity .
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